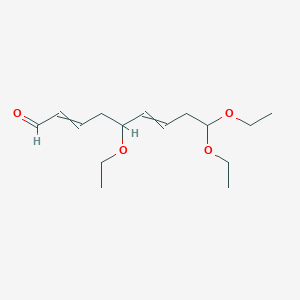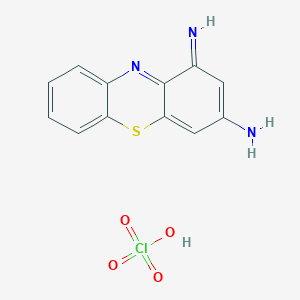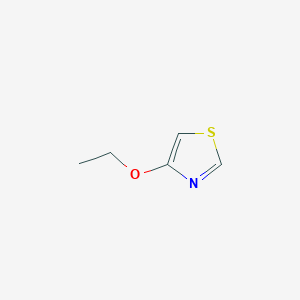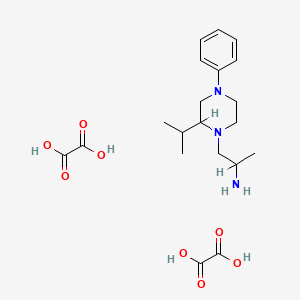
N,N,N',N'-Tetrapropan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N,N,N’,N’-Tetrapropan-2-ylurea can be synthesized through the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
Ethylenediamine+4Propylene oxide→N,N,N’,N’-Tetrapropan-2-ylurea
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetrapropan-2-ylurea involves large-scale reactors where ethylenediamine and propylene oxide are combined under specific temperature and pressure conditions. The reaction is monitored to ensure complete conversion and high yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,N’,N’-Tetrapropan-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of esters and ethers.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetrapropan-2-ylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for polymers and copolymers, particularly in UV-cross-linkable polyurethane polymers.
Biology: Employed in the synthesis of hydrogels that support neural cell growth and tissue engineering.
Medicine: Utilized in the development of shape memory polyurethane foams for biomedical applications, including actuators for treating ischemic stroke and thrombus removal.
Industry: Applied in the production of resins, surfactants, plasticizers, and other chemical products.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetrapropan-2-ylurea involves its ability to act as a chelating agent due to the presence of four hydroxyl groups. It can form stable complexes with metal ions, which is useful in various industrial and biomedical applications. Additionally, its crosslinking properties due to the amino groups make it valuable in polymer synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- Triethanolamine
- N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine
Uniqueness
N,N,N’,N’-Tetrapropan-2-ylurea is unique due to its specific combination of hydroxyl and amino groups, which provide both chelating and crosslinking capabilities. This makes it particularly versatile in applications ranging from polymer synthesis to biomedical engineering .
Eigenschaften
CAS-Nummer |
83756-09-6 |
|---|---|
Molekularformel |
C13H28N2O |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
1,1,3,3-tetra(propan-2-yl)urea |
InChI |
InChI=1S/C13H28N2O/c1-9(2)14(10(3)4)13(16)15(11(5)6)12(7)8/h9-12H,1-8H3 |
InChI-Schlüssel |
TUUMZEPFCCXCEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)N(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)




![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

